Nonan-3-amine hydrochloride

Catalog No.
S13990051
CAS No.
M.F
C9H22ClN
M. Wt
179.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonan-3-amine hydrochloride

Product Name

Nonan-3-amine hydrochloride

IUPAC Name

nonan-3-amine;hydrochloride

Molecular Formula

C9H22ClN

Molecular Weight

179.73 g/mol

InChI

InChI=1S/C9H21N.ClH/c1-3-5-6-7-8-9(10)4-2;/h9H,3-8,10H2,1-2H3;1H

InChI Key

JYDNJNGMVHZYGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC)N.Cl

Nonan-3-amine hydrochloride is an organic compound characterized by its amine functional group attached to a nonane backbone. As a primary amine, it is derived from nonane, a straight-chain alkane with nine carbon atoms. The hydrochloride form indicates that the amine has been protonated by hydrochloric acid, enhancing its solubility in water and stability. This compound is utilized in various chemical and biological applications due to its unique structure and properties.

Typical of primary amines:

  • Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions may convert it into alcohols or other amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

These reactions highlight the versatility of nonan-3-amine hydrochloride in synthetic organic chemistry.

The biological activity of nonan-3-amine hydrochloride is primarily linked to its interactions with biological systems. Compounds with similar structures often exhibit activities such as:

  • Neurotransmitter modulation: Nonan-3-amine hydrochloride may influence neurotransmitter systems, potentially impacting mood and cognition.
  • Antimicrobial properties: Some studies suggest that primary amines can exhibit antimicrobial activity, making this compound of interest in pharmaceutical research .

Further research is necessary to elucidate the specific biological mechanisms and potential therapeutic applications of nonan-3-amine hydrochloride.

The synthesis of nonan-3-amine hydrochloride typically involves multi-step processes:

  • Synthesis of Cyclohexadiene: Initial synthesis of cyclohexadiene is performed.
  • Formation of Bicycloheptenyl Copper Salt: Cyclohexadiene is reacted with copper cyanide.
  • Generation of Bicycloheptenyl Methyl Amine: The bicycloheptenyl copper salt is then reacted with chloromethyl amine.
  • Final Product Formation: The resulting compound is treated with hydrochloric acid to yield nonan-3-amine hydrochloride.

These methods can be optimized for industrial production, focusing on maximizing yield and purity through controlled conditions.

Nonan-3-amine hydrochloride has various applications across multiple fields:

  • Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: Its potential biological activities make it a candidate for developing new therapeutic agents.
  • Material Science: The compound may be used in creating new materials or as a precursor in industrial applications .

Research continues to explore its full range of applications, particularly in medicinal chemistry.

Studies on nonan-3-amine hydrochloride's interactions focus on its binding affinity to various receptors and enzymes. Understanding these interactions is crucial for predicting its pharmacological effects and potential therapeutic uses. For example, preliminary investigations suggest that similar compounds may modulate neurotransmitter systems, indicating possible applications in treating neurological disorders .

Nonan-3-amine hydrochloride shares structural similarities with several other bicyclic and aliphatic amines. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Characteristics
1-Methoxybicyclo[3.3.1]nonan-3-amine hydrochlorideBicyclic structure with methoxy groupExhibits distinct reactivity due to methoxy substitution
3-Azabicyclo[3.3.1]nonan-3-amine hydrochlorideContains a nitrogen atom within the ringKnown for serotonin receptor antagonism
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochlorideMethyl substitution on the bicyclic corePotential application in treating nausea and vomiting
Endo-3-amino-9-methylbicyclo[3.3.1]nonane dihydrochlorideSimilar bicyclic structureExplored for various pharmaceutical applications

Nonan-3-amine hydrochloride's uniqueness lies in its specific linear chain structure combined with the amine functionality, distinguishing it from other bicyclic compounds that may have different substituents or configurations.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

179.1440774 g/mol

Monoisotopic Mass

179.1440774 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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